1-(3-Nitrophenyl)-1H-indazole
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Overview
Description
1-(3-Nitrophenyl)-1H-indazole is a heterocyclic compound that features an indazole ring substituted with a nitrophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides. This reaction is often carried out in solvents like butanol-1 to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)-1H-indazole can undergo various chemical reactions, including:
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Reduction: 1-(3-Aminophenyl)-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the substituent introduced.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-1H-indazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: These compounds also contain a nitrophenyl group and have shown significant biological activities.
2-(3-Nitrophenyl)acetic acid: Another nitrophenyl derivative with distinct chemical properties and applications.
Uniqueness
1-(3-Nitrophenyl)-1H-indazole is unique due to its indazole core, which imparts specific electronic and steric properties, making it a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
CAS No. |
52328-74-2 |
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Molecular Formula |
C13H9N3O2 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
1-(3-nitrophenyl)indazole |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14-15/h1-9H |
InChI Key |
PFGIPNGVZVPQFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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